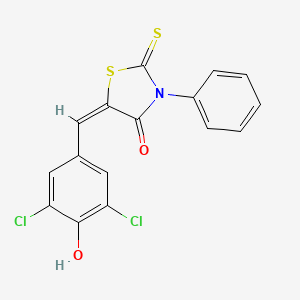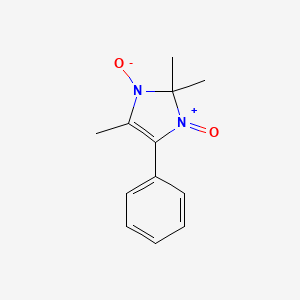
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline
Descripción general
Descripción
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Dysregulation of EGFR signaling has been implicated in the development and progression of many types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This ultimately leads to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline is its high selectivity for EGFR, which allows for the specific inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of EGFR in various cellular processes. However, one limitation of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline is its relatively low potency compared to other EGFR inhibitors such as gefitinib and erlotinib. This can make it difficult to achieve complete inhibition of EGFR in some experimental settings.
Direcciones Futuras
There are several future directions for research involving 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline. Another area of interest is the investigation of the role of EGFR in other diseases besides cancer, such as Alzheimer's disease and cardiovascular disease. Finally, the use of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline in combination with other cancer therapies is an area of active research, as this may lead to improved treatment outcomes.
Aplicaciones Científicas De Investigación
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has been extensively used in scientific research for its ability to selectively inhibit EGFR. This has led to the development of a number of cancer therapies that target EGFR, such as gefitinib and erlotinib. 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has also been used to study the role of EGFR in various cellular processes, such as cell proliferation, migration, and survival.
Propiedades
IUPAC Name |
4-[2-(3-nitrophenyl)quinazolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)14-5-3-4-13(12-14)17-19-16-7-2-1-6-15(16)18(20-17)21-8-10-25-11-9-21/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYEDKSENBIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)-2-(3-nitrophenyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3750612.png)
![4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)butanamide](/img/structure/B3750614.png)
![2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B3750620.png)
![6-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B3750632.png)



![3-allyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3750646.png)
![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3750649.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B3750659.png)
![ethyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3750666.png)
![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3750688.png)
![N-1,3-benzodioxol-5-yl-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B3750696.png)
